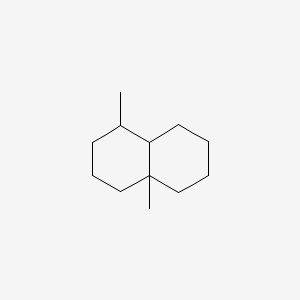
1,4a-Dimethyldecahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4a-Dimethyldecahydronaphthalene is a chemical compound with the molecular formula C12H22. It is a derivative of decahydronaphthalene, characterized by the presence of two methyl groups at the 1 and 4a positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4a-Dimethyldecahydronaphthalene can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of 1,4a-dimethylnaphthalene under high pressure and temperature conditions. The hydrogenation process typically uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the naphthalene ring, resulting in the formation of the decahydro derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. For example, 1,4-dihalogenated naphthalene can react with methyl magnesium halide in the presence of a nickel-phosphine complex and a suitable solvent. This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,4a-Dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4a-Dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4a-Dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Eudesmane: A sesquiterpene with a similar decahydronaphthalene structure but different functional groups.
1,1-Dimethyldecahydronaphthalene: Another derivative with methyl groups at different positions
Uniqueness
1,4a-Dimethyldecahydronaphthalene is unique due to its specific methyl group positioning, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Propiedades
Número CAS |
66553-60-4 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
4,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(2)8-4-3-7-11(10)12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
CDHYXCXKMUPECY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



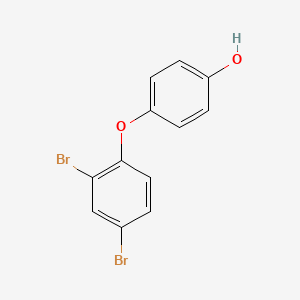
![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
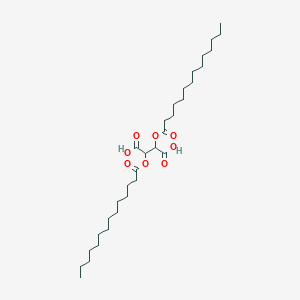



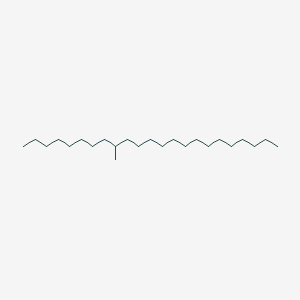
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

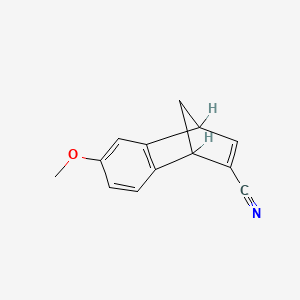
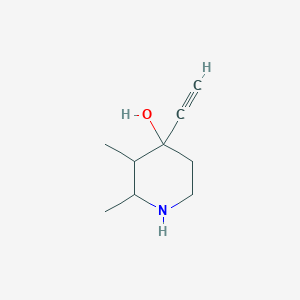

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
